5-Carboxy-N-phenyl-2-1H-pyridone-d5

Vue d'ensemble

Description

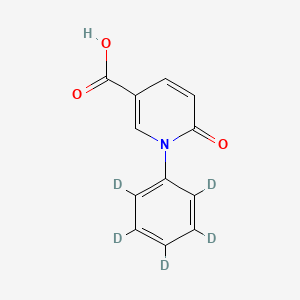

5-Carboxy-N-phenyl-2-1H-pyridone-d5 is a deuterated metabolite of Pirfenidone, a drug used to treat kidney disease in patients with diabetes . The compound has a molecular formula of C12H4D5NO3 and a molecular weight of 220.24 . It is used primarily for research purposes, particularly in the field of proteomics .

Méthodes De Préparation

The synthesis of 5-Carboxy-N-phenyl-2-1H-pyridone-d5 involves the incorporation of deuterium into the parent compound, 5-Carboxy-N-phenyl-2-1H-pyridone . This process typically involves the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium. The reaction conditions often include elevated temperatures and the presence of catalysts to facilitate the exchange of hydrogen for deuterium

Analyse Des Réactions Chimiques

5-Carboxy-N-phenyl-2-1H-pyridone-d5 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Pharmacokinetic Studies

The incorporation of deuterium into drug molecules, such as 5-Carboxy-N-phenyl-2-1H-pyridone-d5, has been shown to influence their pharmacokinetic profiles. Deuteration can enhance the metabolic stability of compounds, leading to improved bioavailability and reduced clearance rates. This property is particularly beneficial in the development of pharmaceuticals aimed at chronic conditions where prolonged action is desired.

Case Study: Impact on Drug Metabolism

A study by Russak et al. highlighted that deuterium substitution could significantly alter the metabolic pathways of certain drugs, resulting in extended half-lives and modified therapeutic effects. Such alterations are critical for optimizing dosing regimens in clinical settings .

Drug Development

This compound is utilized in drug discovery as a tracer compound. Its stable isotopes facilitate quantitative analysis during the drug development process, allowing researchers to track the distribution and metabolism of drugs within biological systems.

Applications in Antifibrotic Research

This compound is structurally related to pirfenidone, an antifibrotic agent used for treating idiopathic pulmonary fibrosis. Research indicates that derivatives like this compound may exhibit similar therapeutic properties, making them candidates for further investigation in fibrosis treatment .

Biochemical Research

The compound serves as a valuable tool in biochemical assays, particularly those involving enzyme kinetics and protein interactions. Its unique structure allows for targeted studies on enzyme activity related to pyridone derivatives.

Enzyme Activity Studies

In vitro studies have demonstrated that compounds similar to this compound can inhibit specific enzymes involved in inflammatory pathways. This inhibition can be quantitatively assessed using deuterated compounds to trace metabolic pathways with greater accuracy .

Therapeutic Potential

The therapeutic implications of this compound extend beyond antifibrotic applications. Its potential roles in anti-inflammatory therapies and cancer treatment are under exploration.

Case Study: Anti-inflammatory Properties

Research has indicated that pyridone derivatives can modulate inflammatory responses by targeting specific signaling pathways such as NF-kB and MAPK/ERK. The stable isotope labeling provided by this compound allows for detailed tracking of these pathways during experimental treatments .

Data Table: Summary of Applications

Mécanisme D'action

The mechanism of action of 5-Carboxy-N-phenyl-2-1H-pyridone-d5 involves its role as a metabolite of Pirfenidone. Pirfenidone exerts its effects by modulating the activity of various molecular targets and pathways involved in fibrosis and inflammation . The deuterated form of the compound is used to study these mechanisms in greater detail, providing insights into the pharmacokinetics and pharmacodynamics of Pirfenidone .

Comparaison Avec Des Composés Similaires

5-Carboxy-N-phenyl-2-1H-pyridone-d5 is unique due to its deuterated nature, which distinguishes it from its non-deuterated counterpart, 5-Carboxy-N-phenyl-2-1H-pyridone . Similar compounds include:

Pirfenidone: The parent compound, used to treat idiopathic pulmonary fibrosis.

5-Carboxy-N-phenyl-2-1H-pyridone: The non-deuterated form of the compound.

Pirfenidone-D3: Another deuterated form of Pirfenidone, used in similar research applications.

These compounds share similar chemical structures but differ in their isotopic composition, which affects their pharmacokinetic and metabolic profiles .

Activité Biologique

5-Carboxy-N-phenyl-2-1H-pyridone-d5 is a deuterium-labeled derivative of the compound pirfenidone, which has been studied for its biological activity, particularly in relation to anti-fibrotic effects. This article explores its mechanisms of action, biochemical interactions, and potential therapeutic applications, supported by data tables and case studies.

This compound functions primarily as a metabolite of pirfenidone. The incorporation of deuterium alters its pharmacokinetic and metabolic profiles, potentially enhancing its efficacy and stability in biological systems.

Key Mechanisms:

- Enzyme Interaction : The compound interacts with cytochrome P450 enzymes, influencing the metabolism of various drugs and endogenous compounds.

- Cell Signaling Modulation : It affects cell signaling pathways and gene expression, particularly those involved in drug metabolism .

- Biochemical Pathways : Engages in pathways related to inflammation and tissue remodeling, which are critical in conditions like fibrosis.

The biochemical properties of this compound include:

| Property | Description |

|---|---|

| Molecular Formula | CHDNO |

| Molecular Weight | 220.24 g/mol |

| Solubility | Soluble in organic solvents; limited solubility in water |

| Stability | Stable under physiological conditions; affected by pH and temperature |

Cellular Effects

Research indicates that this compound influences various cellular processes:

- Gene Expression : Alters the expression of genes related to drug metabolism and transport.

- Metabolic Impact : Interacts with key metabolic enzymes, affecting metabolite levels.

Case Studies

Several studies have highlighted the biological activity of this compound:

- Fibrosis Models : In vitro studies demonstrated that this compound can reduce fibrotic markers in lung fibroblasts, suggesting potential therapeutic use in pulmonary fibrosis.

- Drug Metabolism Studies : The deuterated form allowed for precise tracking in metabolic pathways, providing insights into the pharmacokinetics of pirfenidone and its metabolites .

Pharmacokinetics

The pharmacokinetic profile of this compound is influenced by its deuterium labeling, which may enhance absorption and distribution compared to its non-deuterated counterpart. This alteration can lead to improved therapeutic outcomes due to better bioavailability .

Comparison with Similar Compounds

The following table compares this compound with related compounds:

| Compound | Structure Type | Primary Use | Key Differences |

|---|---|---|---|

| 5-Carboxy-N-phenyl-2-1H-pyridone | Non-deuterated | Anti-fibrotic agent | Lacks deuterium labeling |

| Pirfenidone | Parent compound | Treatment for idiopathic pulmonary fibrosis | Non-deuterated form |

| Pirfenidone-D3 | Deuterated alternative | Similar applications | Different isotopic composition |

Propriétés

IUPAC Name |

6-oxo-1-(2,3,4,5,6-pentadeuteriophenyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO3/c14-11-7-6-9(12(15)16)8-13(11)10-4-2-1-3-5-10/h1-8H,(H,15,16)/i1D,2D,3D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PETUTZMMIOWORO-RALIUCGRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(C=CC2=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])N2C=C(C=CC2=O)C(=O)O)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80729404 | |

| Record name | 6-Oxo-1-(~2~H_5_)phenyl-1,6-dihydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80729404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1020719-24-7 | |

| Record name | 6-Oxo-1-(~2~H_5_)phenyl-1,6-dihydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80729404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.